![molecular formula C20H28D4O5 B200522 13,14-dihydro-15-keto-PGD2-d4](/img/structure/B200522.png)
13,14-dihydro-15-keto-PGD2-d4
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Overview
Description
13,14-dihydro-15-keto-PGD2-d4 is a stable isotopic analog of prostaglandin D2 (PGD2), a lipid mediator that is involved in various physiological and pathological processes. This compound has been widely used in scientific research as a tool to investigate the mechanisms of action and biological effects of PGD2 and its metabolites.
Scientific Research Applications
Metabolism and Detection in Biological Fluids
13,14-dihydro-15-keto-PGD2-d4 is instrumental in understanding the metabolism of prostaglandins. Studies have shown its presence and conversion in human plasma, particularly focusing on its relation with other prostaglandins like PGD2, PGE2, and PGF2α. The research emphasizes the significance of this compound in metabolic pathways, especially in response to different stimuli or in the presence of specific enzymes or cofactors. For instance, research indicated that after the administration of tritium-labelled prostaglandin D2 (PGD2), metabolites similar to 13,14-dihydro-15-keto-PGD2 were found in human plasma, suggesting its role in understanding the metabolism of PGD2 (Robinson et al., 1988).
Furthermore, the detection and quantification of 13,14-dihydro-15-keto-PGD2-d4 in biological fluids are pivotal for various studies. The advancements in methodologies like gas chromatography-mass spectrometry have enhanced the precision and sensitivity of detecting this compound, allowing for its detailed analysis in biological contexts (Yamashita et al., 1987). These advancements contribute significantly to research focused on the metabolic pathways and physiological roles of prostaglandins.
Implications in Medical Conditions
The concentration levels of 13,14-dihydro-15-keto-PGD2-d4 in serum and its variations have been linked with certain medical conditions, providing valuable diagnostic insights. For instance, research has indicated elevated levels of this compound in patients with urogenital tumors compared to a control group, suggesting its potential as a biomarker for certain medical conditions (Dunzendorfer et al., 1980).
In addition, studies on diabetic ketoacidosis (DKA) in rats showed marked elevations in plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives, indicating a possible link between this compound and the pathophysiology of DKA. This research opens avenues for understanding the metabolic disturbances in conditions like diabetes mellitus and DKA, highlighting the multifaceted roles of 13,14-dihydro-15-keto-PGD2-d4 in medical research (Axelrod et al., 1982).
properties
Product Name |
13,14-dihydro-15-keto-PGD2-d4 |
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Molecular Formula |
C20H28D4O5 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |
InChI Key |
VSRXYLYXIXYEST-URWDITFUSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |
SMILES |
O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
synonyms |
13,14-dihydro-15-keto PGD2-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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